molecular formula C14H12BClFNO3 B8224023 5-(2-Chloro-4-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid

5-(2-Chloro-4-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid

Cat. No.: B8224023
M. Wt: 307.51 g/mol
InChI Key: SMUBLJYXUBETGV-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid is an organoboron compound that has garnered interest due to its potential applications in organic synthesis, medicinal chemistry, and material science. This compound features a boronic acid functional group, which is known for its versatility in forming carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-4-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chloro-4-methylphenyl isocyanate and 3-fluorobenzeneboronic acid.

    Reaction Conditions: The isocyanate reacts with the boronic acid in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at room temperature under an inert atmosphere to prevent moisture from interfering with the reaction.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to ensure consistent product quality.

    Automated Systems: Employing automated systems for the addition of reagents and monitoring of reaction progress.

    Purification Techniques: Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity on a large scale.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-4-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide.

    Substitution: The chloro and fluoro substituents on the aromatic ring can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.

    Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF).

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenolic derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

5-(2-Chloro-4-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid has several scientific research applications:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The chloro and fluoro substituents on the aromatic ring can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the additional functional groups.

    4-Chlorophenylboronic Acid: Similar structure but without the carbamoyl and fluoro substituents.

    3-Fluorophenylboronic Acid: Similar structure but without the carbamoyl and chloro substituents.

Uniqueness

5-(2-Chloro-4-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid is unique due to the presence of multiple functional groups that can participate in diverse chemical reactions. The combination of the boronic acid, carbamoyl, chloro, and fluoro groups provides a versatile platform for various applications in organic synthesis, medicinal chemistry, and material science.

Properties

IUPAC Name

[3-[(2-chloro-4-methylphenyl)carbamoyl]-5-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BClFNO3/c1-8-2-3-13(12(16)4-8)18-14(19)9-5-10(15(20)21)7-11(17)6-9/h2-7,20-21H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUBLJYXUBETGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=C(C=C2)C)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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